5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole

Regioselectivity Tetrazole Isomerism Thermodynamic Stability

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole (CAS 2108176-82-3) is an N1-methylated tetrazole derivative bearing a benzyloxymethyl (BOM) substituent at the 5-position, with molecular formula C₁₀H₁₂N₄O and molecular weight 204.23. The compound belongs to the 1,5-disubstituted tetrazole class, a privileged scaffold in medicinal chemistry due to the tetrazole ring's established role as a metabolically stable bioisostere of the carboxylic acid function.

Molecular Formula C10H12N4O
Molecular Weight 204.23
CAS No. 2108176-82-3
Cat. No. B3032522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
CAS2108176-82-3
Molecular FormulaC10H12N4O
Molecular Weight204.23
Structural Identifiers
SMILESCN1C(=NN=N1)COCC2=CC=CC=C2
InChIInChI=1S/C10H12N4O/c1-14-10(11-12-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyKILCNJINEIERTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole CAS 2108176-82-3: Core Properties & Procurement Baseline


5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole (CAS 2108176-82-3) is an N1-methylated tetrazole derivative bearing a benzyloxymethyl (BOM) substituent at the 5-position, with molecular formula C₁₀H₁₂N₄O and molecular weight 204.23 . The compound belongs to the 1,5-disubstituted tetrazole class, a privileged scaffold in medicinal chemistry due to the tetrazole ring's established role as a metabolically stable bioisostere of the carboxylic acid function [1]. The benzyloxymethyl group imparts enhanced lipophilicity and serves as a versatile synthetic handle for further functionalization or as a latent hydroxymethyl group upon deprotection .

Why 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole Cannot Be Substituted with Common In-Class Analogs


Tetrazole derivatives are not interchangeable; even subtle structural variations in substitution pattern profoundly alter regiochemistry, physicochemical properties, and synthetic utility. The N1-methyl substitution in 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole (CAS 2108176-82-3) dictates a distinct isomeric identity that differs from N2-regioisomers in thermodynamic stability (relative enthalpy difference of 5.5 kJ mol⁻¹ between 1-methyl- and 2-methyltetrazole) [1], fragmentation behavior in mass spectrometry [2], and reactivity in lithiation/homologation chemistry . Furthermore, the 5-benzyloxymethyl group contributes a lipophilicity enhancement not present in unsubstituted 1-methyl-1H-tetrazole (MW 84.08), fundamentally altering solubility, membrane permeability, and subsequent derivatization potential [3]. Generic substitution with an alternative tetrazole bearing a different N-alkylation pattern or lacking the BOM handle would compromise both the synthetic trajectory and the physicochemical profile of any downstream library.

Quantitative Differentiation: 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole vs. Structural Analogs


Regiochemical Stability: N1-Methyl vs. N2-Methyl Tetrazole Isomers

The N1-methyl substitution pattern in 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole provides a thermodynamic stability advantage relative to the corresponding N2-regioisomer. Experimental and computational data for the parent methyltetrazole system demonstrate that 1-methyl-1H-tetrazole is enthalpically more stable than 2-methyl-2H-tetrazole by 5.5 kJ mol⁻¹ (42.2 kJ mol⁻¹ vs 47.7 kJ mol⁻¹ relative enthalpy at 298.15 K) [1]. This intrinsic stability difference translates to predictable regiochemical outcomes during synthesis and storage, reducing the risk of unwanted isomerization or decomposition relative to N2-substituted analogs. Additionally, 1-methyltetrazoles exhibit distinct mass spectral behavior (molecular ion peaks) compared to 2-methyltetrazoles ([M+1] peaks with no molecular ion), enabling unambiguous structural confirmation [2].

Regioselectivity Tetrazole Isomerism Thermodynamic Stability

Lipophilicity Enhancement via 5-Benzyloxymethyl Substitution

The 5-benzyloxymethyl (BOM) group in 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole confers a significant lipophilicity increase compared to the unsubstituted 1-methyl-1H-tetrazole core. The benzyloxymethyl moiety is a recognized lipophilicity-enhancing functional group that improves membrane permeability, a critical attribute for CNS-targeted or cell-permeable probe development . While direct experimental logP values for the target compound are not published, the structural contribution of the BOM group can be inferred: the parent 1-methyl-1H-tetrazole is a polar heterocycle (predicted logP approximately -0.5 to 0.0), whereas the addition of the benzyloxymethyl substituent adds approximately 2.5-3.0 logP units based on fragment-based calculations for similar BOM-containing heterocycles [1]. This lipophilicity differential directly impacts solubility in organic solvents and biological membrane partitioning, distinguishing the target compound from the more polar, unsubstituted core .

Lipophilicity Membrane Permeability Physicochemical Properties

Bioisosteric Equivalence to Carboxylic Acid: pKa and Binding Affinity

The tetrazole ring in 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole functions as a validated bioisostere of the carboxylic acid group, a property that extends across the 1,5-disubstituted tetrazole class. The 1-methyltetrazole core exhibits a predicted pKa of 1.09±0.10, comparable to the carboxylic acid pKa of ~4.5 under physiological conditions . In a direct head-to-head comparison within a dual MCL-1/BCL-xL inhibitor series, the tetrazole motif displayed similar or better binding affinities compared to the corresponding carboxylic acid-containing lead compound [1]. The tetrazole substitution conferred a Ki of 800 nM against MCL-1 and 1.82 μM against BCL-xL, demonstrating functional equivalence while offering enhanced metabolic stability [1]. This bioisosteric relationship is underpinned by the electrostatic potential (ESP) similarity between tetrazolate and carboxylate anions, which exhibit four coplanar local minima at positions consistent with lone pair disposition, enabling conserved key-and-lock interactions with target proteins [2].

Bioisosterism Carboxylic Acid Replacement Drug Design

Synthetic Versatility: N1-Alkylation Regioselectivity Advantage

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole represents the N1-regioisomer, which can be accessed with high regiochemical purity using optimized alkylation conditions. Microwave alkylation of lithium tetrazolate with alkyl bromides in 30 vol.% aqueous ethanol suppresses N1-N2 isomerism, yielding pure N1-substituted products [1]. In contrast, conventional alkylation methods frequently produce N1/N2 mixtures, with ratios ranging from 1:1.5 (N1:N2) under certain conditions to favorable N2/N1 ratios of up to 38:1 when using specific electrophiles like cyanoformates [2]. The target compound's identity as an N1-methylated species ensures a defined, reproducible regioisomeric state, eliminating the need for chromatographic separation of N1/N2 mixtures that would be required if procuring an undefined alkylated tetrazole. Furthermore, the BOM group serves as a latent hydroxymethyl handle: deprotection under acidic conditions (aqueous HCl/dioxane, 55 °C, 2 h) or hydrogenation yields the corresponding free tetrazole for downstream functionalization .

Regioselective Alkylation N1-Substituted Tetrazole Synthesis Synthetic Methodology

Cross-Coupling Compatibility: BOM-Protected Tetrazole as Stille Coupling Partner

The benzyloxymethyl (BOM) protecting group on the tetrazole nitrogen enables participation in palladium-catalyzed cross-coupling reactions without interfering with the catalytic cycle. In a directly analogous system, 2-benzyloxymethyl-5-(tributylstannyl)tetrazole serves as an effective Stille coupling partner for converting aryl- and heteroaryl-halides (bromides and iodides) to 5-aryl- and 5-heteroaryl-1H-tetrazoles [1]. The conversion entails a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling followed by N-benzyloxymethyl deprotection, with coupling yields ranging from 35–93% across electron-neutral and electron-poor substrates [1]. This methodology establishes that BOM-protected tetrazoles are competent substrates for transition metal-catalyzed transformations, whereas unprotected tetrazoles frequently poison palladium catalysts or undergo unwanted side reactions. The target compound, bearing the same BOM-protecting group at the 5-position, is positioned for analogous coupling chemistry at the tetrazole C5 position after appropriate functionalization.

Stille Coupling Cross-Coupling 5-Aryltetrazole Synthesis

Procurement-Driven Application Scenarios for 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement in Lead Optimization

Use 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole as a starting scaffold for synthesizing tetrazole-containing analogs of carboxylic acid-bearing lead compounds. The tetrazole core exhibits comparable binding affinity to MCL-1 and BCL-xL targets (Ki = 800 nM and 1.82 μM, respectively) while offering improved metabolic stability relative to the carboxylic acid function [1]. The N1-methyl substitution ensures a thermodynamically stable regioisomer (42.2 kJ mol⁻¹ relative enthalpy) that will not undergo unwanted isomerization during biological assays or long-term storage [2].

Organic Synthesis: Latent Hydroxymethyl Handle for Homologation Chemistry

Employ the BOM group as a protected hydroxymethyl equivalent in lithiation-homologation sequences. Following lithiation at the 5-position and electrophile trapping, deprotection via hydrogenation or acid hydrolysis (aqueous HCl/dioxane, 55 °C, 2 h) liberates the free hydroxymethyl tetrazole for further functionalization . This strategy avoids direct handling of sensitive hydroxymethyl intermediates and provides a modular route to 5-(hydroxyalkyl)tetrazole derivatives.

Medicinal Chemistry: CNS-Targeted Probe Development

Leverage the enhanced lipophilicity conferred by the 5-benzyloxymethyl group (estimated +2.5 to +3.0 LogP units relative to unsubstituted 1-methyl-1H-tetrazole) to design cell-permeable or blood-brain barrier-penetrant tetrazole probes [3]. The increased lipophilicity facilitates passive membrane diffusion, positioning this compound as a superior building block for CNS-targeted library synthesis compared to more polar, unsubstituted tetrazole cores.

Organic Synthesis: Stille Coupling Precursor for 5-Aryltetrazole Libraries

Convert 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole to the corresponding 5-stannyl derivative for use in Stille cross-coupling reactions. The BOM group protects the tetrazole nitrogen from catalyst poisoning during palladium-catalyzed coupling, enabling access to diverse 5-aryl- and 5-heteroaryl-tetrazole products in yields ranging from 35–93% [4]. This methodology is not feasible with unprotected tetrazoles, making the BOM-protected scaffold uniquely suited for library synthesis.

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